methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate
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Overview
Description
Methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate is a complex organic compound featuring a cyclopropyl group, a pyridazinone ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using diazo compounds and transition metal catalysts.
Amidation Reaction: The propanamido linkage is formed by reacting the pyridazinone derivative with a suitable acyl chloride or anhydride in the presence of a base.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridazinone ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl group or pyridazinone ring.
Reduction: Reduced forms of the pyridazinone ring, potentially leading to dihydropyridazinone derivatives.
Substitution: Substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyridazinone ring, which is known for its bioactivity. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate would depend on its specific biological target. Generally, compounds with pyridazinone rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl group may enhance binding affinity or selectivity by fitting into hydrophobic pockets of the target protein.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate: can be compared with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, a pyridazinone ring, and a benzoate ester. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
Methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by the following molecular properties:
Property | Value |
---|---|
Chemical Formula | C18H22N4O3 |
Molecular Weight | 342.3923 g/mol |
CAS Number | 2034388-32-2 |
SMILES Notation | O=C(Cn1nc(ccc1=O)C1CC1)NCc1cccnc1OC(C)C |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit activity through:
- Enzyme Inhibition : Compounds containing the dihydropyridazine moiety have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The structural characteristics suggest potential interactions with neurotransmitter receptors, which could influence neurological functions.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to this compound. Preliminary results indicate that these compounds may possess significant antibacterial and antifungal activities. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics.
Anti-inflammatory Effects
Research has indicated that similar compounds exhibit anti-inflammatory properties. The mechanism involves the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in inflammatory diseases.
Case Studies
A case study involving a related dihydropyridazine derivative demonstrated significant efficacy in reducing inflammation in a murine model of arthritis. The treated group showed a marked decrease in paw swelling and histological signs of inflammation compared to the control group.
Toxicity Profile
While the biological activities are promising, it is crucial to consider the toxicity associated with this compound. Toxicity assessments reveal that high concentrations can lead to cytotoxic effects in vitro, necessitating further studies to determine safe dosage ranges for therapeutic applications.
Properties
IUPAC Name |
methyl 3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(21-16(22)9-8-15(20-21)12-6-7-12)17(23)19-14-5-3-4-13(10-14)18(24)25-2/h3-5,8-12H,6-7H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKQJOFGXAYQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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